molecular formula C10H11N3O5S2 B1364004 2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide CAS No. 685120-05-2

2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide

Cat. No. B1364004
CAS RN: 685120-05-2
M. Wt: 317.3 g/mol
InChI Key: OAAWZHMRILBKGI-UHFFFAOYSA-N
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Description

2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide is a useful research compound. Its molecular formula is C10H11N3O5S2 and its molecular weight is 317.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

A study by Fathima et al. (2022) demonstrated the design and synthesis of novel acetohydrazides, including compounds related to 2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide. These compounds showed appreciable antimicrobial, MIC, antioxidant, and anticancer activities, with some compounds exhibiting over 70% cell viability. Molecular docking was used to elucidate their anticancer activity (Fathima et al., 2022).

Synthesis and Pharmacological Screening

Manjula et al. (2011) synthesized derivatives of acetohydrazide, assessing their anti-inflammatory activity. Some compounds showed moderate to considerable anti-inflammatory activity, indicating potential therapeutic applications (Manjula et al., 2011).

Antioxidant Properties

Šermukšnytė et al. (2022) reported the synthesis of a compound from acetohydrazide, which demonstrated 1.5 times higher antioxidant ability than the control, butylated hydroxytoluene. This indicates its potential as an effective antioxidant agent (Šermukšnytė et al., 2022).

Antibacterial and Antifungal Activities

Gouda et al. (2010) synthesized derivatives of acetohydrazide, including thiazolidinones, thiocarbamoyl, and thiazoline, and evaluated their antimicrobial activities. Some of these compounds exhibited promising antibacterial and antifungal activities (Gouda et al., 2010).

properties

IUPAC Name

2-[(6-nitro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5S2/c11-12-10(14)4-19-8-5-20(17,18)9-3-6(13(15)16)1-2-7(8)9/h1-3,8H,4-5,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAWZHMRILBKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-])SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384914
Record name 2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

685120-05-2
Record name 2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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